3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring a strained azetidine (four-membered) ring fused to an imidazolidine-2,4-dione core. The 2,2-diphenylacetyl substituent introduces significant steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-[1-(2,2-diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-17-11-21-20(26)23(17)16-12-22(13-16)19(25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIJAKVDBDETDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the azetidin-3-yl intermediate. One common method involves the reaction of a brominated pyrazole-azetidine hybrid with boronic acid through a Suzuki-Miyaura cross-coupling reaction. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidin-3-yl group, where nucleophiles replace specific substituents under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into smaller fragments.
Scientific Research Applications
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The imidazolidine-2,4-dione core is known to interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Table 1: Key Molecular Parameters
Key Observations :
- The piperidine analog (MW 377.4) has a higher molecular weight due to the expanded ring structure, which may enhance conformational flexibility compared to the strained azetidine .
- The cyclopentylacetyl analog (MW 265.31) is significantly lighter, reflecting the reduced steric demand and hydrophobicity of the cyclopentyl group versus diphenylacetyl .
Implications of Structural Differences
Azetidine vs. Piperidine Core :
Substituent Effects :
- 2,2-Diphenylacetyl : Enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility. The aromatic groups may participate in π-π stacking interactions with biological targets.
Biological Activity
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that contributes to its biological activity. The imidazolidine-2,4-dione moiety is known for its ability to interact with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of azetidinones exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds similar to this compound have demonstrated efficacy against Staphylococcus aureus and Candida albicans .
- Nuclear Receptor Modulation : The compound has been reported to modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR). This modulation can influence cholesterol metabolism and may have implications in treating metabolic disorders .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Screening : A study conducted on a series of azetidinone derivatives showed that compounds structurally related to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains could enhance antimicrobial efficacy .
- Cholesterol Modulation : In a pharmacological study focusing on FXR modulation, it was found that compounds similar to this compound could effectively reduce cholesterol levels in experimental models. The study highlighted the potential for these compounds in developing therapies for hyperlipidemia .
Q & A
Basic: What are the common synthetic routes for synthesizing 3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized azetidine and imidazolidine precursors. For example:
- Step 1 : Reacting azetidine derivatives (e.g., 1-(2,2-Diphenylacetyl)azetidin-3-amine) with carbonyl-containing reagents (e.g., ethyl acetoacetate) in anhydrous tetrahydrofuran (THF) under inert conditions to form intermediates .
- Step 2 : Cyclization via sodium borohydride (NaBH₄) reduction in ethanol to yield the imidazolidine-2,4-dione core .
- Characterization : Intermediates are confirmed using ¹H/¹³C NMR (structural elucidation), IR spectroscopy (functional group analysis, e.g., C=O stretch at ~1680–1700 cm⁻¹), and HRMS (molecular weight validation) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- IR Spectroscopy : Detects key functional groups (e.g., C=O at ~1681 cm⁻¹ and NH stretches at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced: How can computational methods like DFT be applied to study its electronic properties and reaction pathways?
Methodological Answer:
Density Functional Theory (DFT) is used to:
- Predict Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Reaction Mechanism Mapping : Simulate intermediates and transition states for cyclization steps (e.g., azetidine ring-opening or imidazolidine-dione formation) .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to optimize reaction conditions (e.g., THF vs. ethanol) .
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Advanced: How can researchers design experiments to optimize reaction conditions for higher yields?
Methodological Answer:
Use Design of Experiments (DoE) principles:
- Factor Screening : Test variables (temperature, solvent polarity, catalyst loading) via fractional factorial designs to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., NaBH₄ concentration vs. reaction time) to predict optimal conditions .
- Validation : Replicate runs under predicted conditions to confirm yield improvements (e.g., from 60% to 75% via solvent optimization) .
Advanced: What strategies resolve contradictions between experimental and computational data (e.g., spectral mismatches)?
Methodological Answer:
- Error Source Analysis :
- Experimental : Check purity (HPLC), solvent artifacts, or instrument calibration .
- Computational : Reassess basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in DFT calculations .
- Hybrid Approaches : Combine experimental data (e.g., NMR chemical shifts) with machine learning to refine computational predictions .
- Sensitivity Testing : Vary computational parameters (e.g., dielectric constant) to match observed IR peaks .
Advanced: What role does the azetidinyl group play in modulating bioactivity or reactivity?
Methodological Answer:
- Steric Effects : The azetidine ring’s constrained geometry influences stereoselectivity during cyclization .
- Electronic Effects : The diphenylacetyl moiety enhances electron-withdrawing properties, stabilizing intermediates during nucleophilic attacks .
- Bioactivity : Azetidine derivatives are known to interact with enzyme active sites (e.g., kinase inhibition via H-bonding with C=O groups) .
Methodological: How can reaction mechanisms for its synthesis be analyzed experimentally and theoretically?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-determining steps .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace proton/carbon pathways .
- Computational Mapping : Employ ab initio methods (e.g., Gaussian) to model potential energy surfaces and transition states .
Advanced: How are statistical methods applied in process optimization for large-scale synthesis?
Methodological Answer:
- Taguchi Methods : Optimize robustness by testing noise factors (e.g., humidity, impurity levels) .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-variable datasets (e.g., solvent, catalyst, temperature) to identify dominant factors .
- Bayesian Optimization : Iteratively update reaction models using prior experimental data to accelerate optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
